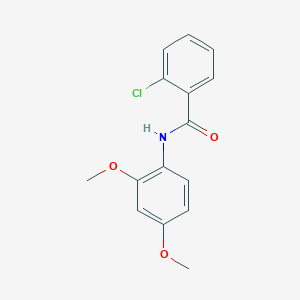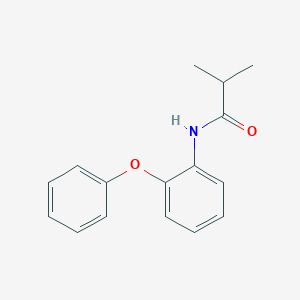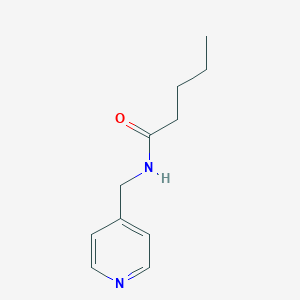
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has been widely used in scientific research. It is a member of the acetanilide class of compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide works by blocking the Nav1.8 channel, which is responsible for generating and propagating action potentials in sensory neurons. By blocking this channel, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide reduces the excitability of these neurons and thereby reduces pain sensation. The exact mechanism by which 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide blocks Nav1.8 is not fully understood, but it is believed to involve binding to a specific site on the channel.
Biochemical and Physiological Effects:
In addition to its effects on pain sensation, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of this effect is not fully understood. 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has also been found to have anti-inflammatory effects and has been used to study the role of Nav1.8 in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide in lab experiments is its potency and specificity for Nav1.8. This allows researchers to study the role of this channel in various physiological processes with high precision. However, one limitation of 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide is its potential toxicity, which can be a concern in certain experiments. Additionally, the cost of synthesizing 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide can be high, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective Nav1.8 blockers, which could have clinical applications in the treatment of pain and other conditions. Another direction is the study of the role of Nav1.8 in other physiological processes beyond pain sensation, such as itch and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide and its effects on cancer cells.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2-fluoroaniline in the presence of a catalyst such as copper(I) iodide. The resulting intermediate is then reacted with acetic anhydride to produce the final product, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has been widely used in scientific research as a tool to study the role of ion channels in the nervous system. It has been found to be a potent blocker of the voltage-gated sodium channel Nav1.8, which is primarily expressed in sensory neurons and plays a crucial role in pain sensation. 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has also been used to study the role of Nav1.8 in other physiological processes such as itch and inflammation.
Propriétés
Formule moléculaire |
C14H11ClFNO |
|---|---|
Poids moléculaire |
263.69 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO/c15-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Clé InChI |
OLKNSBCSGGZZRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



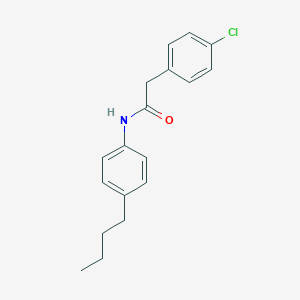
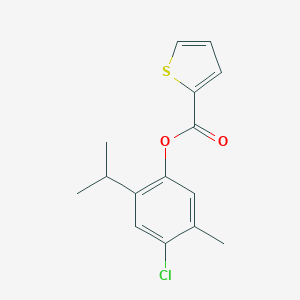
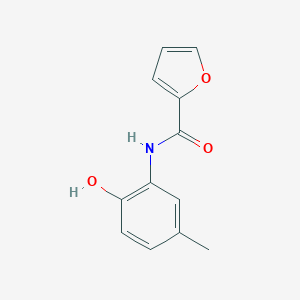
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
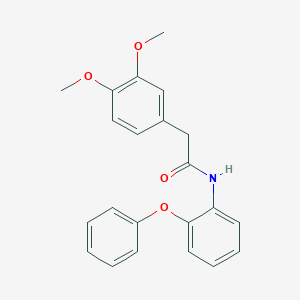
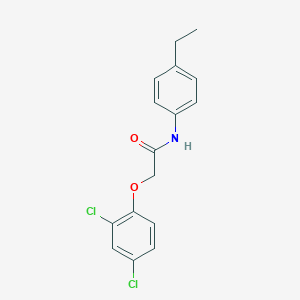
![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)

![N-[4-(dimethylamino)phenyl]hexanamide](/img/structure/B291399.png)
